2-Methoxy-1-naphthoic acid
Overview
Description
2-Methoxy-1-naphthoic acid is an organic compound with the molecular formula C12H10O3. It is a derivative of naphthalene, characterized by a methoxy group at the second position and a carboxylic acid group at the first position. This compound is known for its applications in various chemical reactions and its role in scientific research.
Mechanism of Action
Target of Action
It is known that this compound is a derivative of 1-napthoic acid .
Mode of Action
It is known that this compound can undergo Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid .
Biochemical Pathways
It is known that this compound can be used in the synthesis of chiral (methoxynaphthyl)oxazoline .
Biochemical Analysis
Biochemical Properties
2-Methoxy-1-naphthoic acid plays a significant role in biochemical reactions, particularly in the synthesis of chiral (methoxynaphthyl)oxazoline . It interacts with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can be synthesized from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene . Additionally, this compound undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the degradation of naphthalene derivatives . It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. For instance, the compound undergoes Birch reduction to form 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-1-naphthoic acid can be synthesized through several methods. One common method involves the reaction of 2-hydroxy-1-naphthoic acid with methyl sulfate and sodium hydroxide, followed by basic hydrolysis of the resultant ester . Another method includes the preparation from a Grignard reagent derived from 1-bromo-2-methoxynaphthalene .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient conversion of starting materials to the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-1-naphthoic acid undergoes various chemical reactions, including:
Reduction: It undergoes Birch reduction to afford 2-methoxy-1,4,5,8-tetrahydro-1-naphthoic acid.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly with Grignard reagents.
Common Reagents and Conditions:
Reduction: Sodium in liquid ammonia is commonly used for Birch reduction.
Substitution: Grignard reagents, such as phenylmagnesium bromide, are used under anhydrous conditions.
Major Products:
Scientific Research Applications
2-Methoxy-1-naphthoic acid is utilized in several scientific research fields:
Chemistry: It is used in the synthesis of chiral (methoxynaphthyl)oxazoline, which is important in asymmetric synthesis.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anticancer properties.
Industry: It serves as an intermediate in the production of dyes, pigments, and other organic compounds.
Comparison with Similar Compounds
1-Methoxy-2-naphthoic acid: Similar in structure but with the methoxy group at the first position and the carboxylic acid at the second position.
4-Methoxy-1-naphthoic acid: Another derivative with the methoxy group at the fourth position.
2-Hydroxy-1-naphthoic acid: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness: 2-Methoxy-1-naphthoic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of the methoxy group at the second position enhances its reactivity in nucleophilic aromatic substitution reactions compared to its isomers .
Properties
IUPAC Name |
2-methoxynaphthalene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTYZAHQVPMQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40241571 | |
Record name | 2-Methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
947-62-6 | |
Record name | 2-Methoxy-1-naphthalenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=947-62-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-1-naphthoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000947626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxy-1-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40241571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-1-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-Methoxy-1-naphthoic acid is treated with lithium in liquid ammonia, followed by the addition of methyl iodide?
A1: This reaction sequence results in the reductive methylation of this compound. The lithium in liquid ammonia acts as a reducing agent, generating a radical anion intermediate. This intermediate is then trapped by methyl iodide, leading to the formation of 2-methyl-1,2-dihydro-2-naphthoic acid as the major product. [] This method offers a way to selectively alkylate the naphthalene ring system while reducing the carboxylic acid function.
Q2: How does the presence of the methoxy group in this compound affect its Birch reduction compared to unsubstituted 2-naphthoic acid?
A2: The presence of the methoxy group in this compound significantly influences its Birch reduction pathway. [] While unsubstituted 2-naphthoic acid primarily undergoes reduction to yield the corresponding 1,4-dihydro derivative, this compound experiences a different outcome. The electron-donating nature of the methoxy group likely alters the electronic distribution within the naphthalene ring, influencing the regioselectivity of protonation during the reduction process. This leads to a significant amount of dialkylated product, a phenomenon not observed with the unsubstituted 2-naphthoic acid.
Q3: Can Tandem Mass Spectrometry coupled with Ion Mobility Spectrometry (TIMS-FT-ICR MS/MS) be used to analyze complex mixtures containing isomers like this compound?
A3: Yes, TIMS-FT-ICR MS/MS proves to be a powerful tool for analyzing complex mixtures, even when they contain isomers like this compound and 4-Methoxy-1-naphthoic acid. [] This technique separates ions based on their mass-to-charge ratio and their drift time through a gas-filled mobility cell, allowing for the differentiation of isomers that might otherwise be indistinguishable by mass spectrometry alone. This method, coupled with database searching based on ion mobility and MS/MS matching, helps identify potential structures even in complex mixtures like dissolved organic matter.
Q4: Can this compound be used as a starting material to synthesize other valuable compounds?
A4: Yes, this compound serves as a versatile starting material for synthesizing various organic compounds. [] For instance, upon treatment with sodium in liquid ammonia, it undergoes Birch reduction to form the corresponding 1,4-dihydro derivative. This dihydro compound can be further derivatized to yield methyl 2-oxotetralin-1-carboxylates, important intermediates in organic synthesis.
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